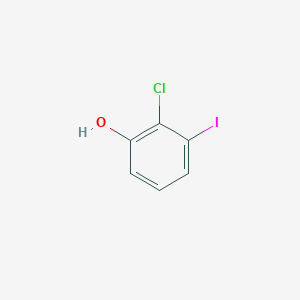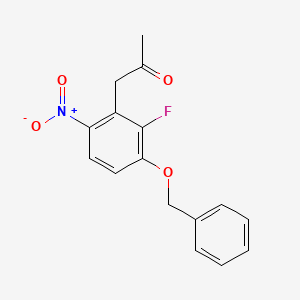
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
Übersicht
Beschreibung
The compound “1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one” is an organic compound. It contains a benzyloxy group, a fluoro group, a nitro group, and a propan-2-one (also known as acetone) group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques could provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzyloxy and nitro groups are electron-withdrawing, which could make the compound susceptible to nucleophilic attack . The presence of the propan-2-one group could also make it susceptible to reactions typical of ketones, such as condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups (like the nitro group) could make it soluble in polar solvents . Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one is a compound that is part of a broader category of chemical entities with varied applications in medicinal chemistry and organic synthesis. While specific studies on this compound may not be directly available, insights can be drawn from related research focusing on the synthesis, structural modifications, and biological activities of chemically similar compounds.
Synthesis of Analogues for Biological Evaluation : Similar compounds have been synthesized and evaluated for their biological activities. For example, derivatives of fluoro-nitrophenylpropanones have been explored for their antitumor effects, showcasing the significance of structural modifications in determining biological activity (Pero, Babiarz-Tracy, & Fondy, 1977). The synthesis of these compounds often involves strategic functionalization to enhance their reactivity and biological relevance.
Herbicidal Activity and Mode of Action : Research into structurally related compounds has demonstrated their potential as herbicides, indicating a broader application in agricultural chemistry. The mode of action often involves the inhibition of specific plant enzymes, which can be modulated by introducing fluoro and nitro groups into the phenyl ring (Huang et al., 2005). This highlights the versatility of such compounds in designing agrochemicals with specific action modes.
Pharmacological Potential : The introduction of benzyloxy and nitro groups into fluoro-substituted phenylpropanones has been studied for their pharmacological potential, including the development of novel anxiolytics and other therapeutic agents. The structural features of these compounds, such as the benzyloxy and nitro substituents, play a crucial role in modulating their interaction with biological targets, offering a pathway to designing drugs with improved efficacy and safety profiles (Anzini et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-fluoro-6-nitro-3-phenylmethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-11(19)9-13-14(18(20)21)7-8-15(16(13)17)22-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDPRNDZBPRZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461395 | |
| Record name | 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one | |
CAS RN |
288385-98-8 | |
| Record name | 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)
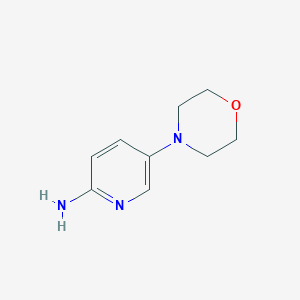
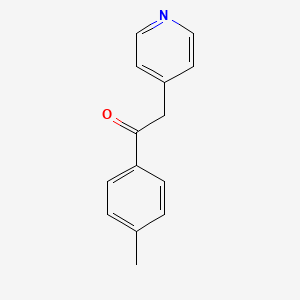
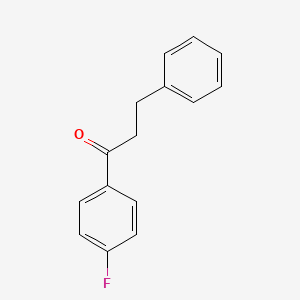
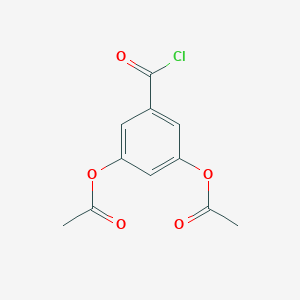
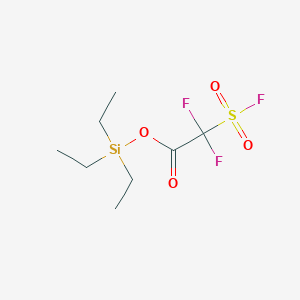
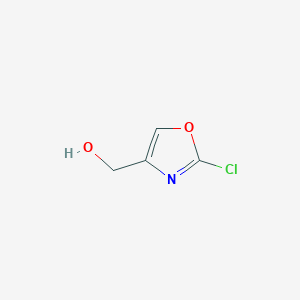
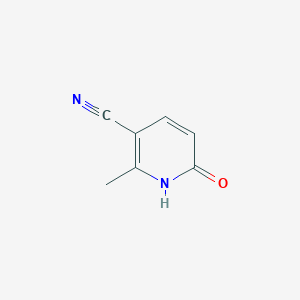
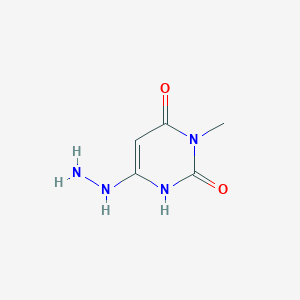
![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)
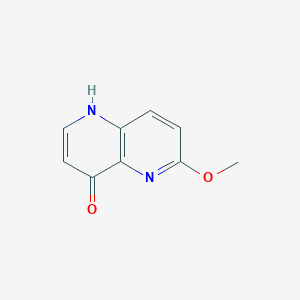
![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)
![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)
